6-(5-Hydroxypentyl)cyclohex-2-EN-1-one

Description

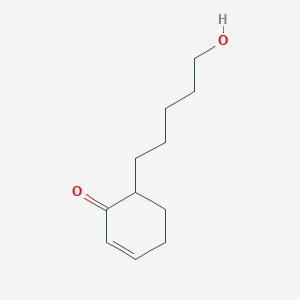

6-(5-Hydroxypentyl)cyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by a hydroxyl-terminated pentyl chain at the C6 position of the cyclohexenone ring. Cyclohexenones are α,β-unsaturated ketones with diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of the 5-hydroxypentyl substituent introduces both hydrophilicity (via the hydroxyl group) and flexibility (via the aliphatic chain), which may influence its reactivity, solubility, and biological interactions.

Properties

CAS No. |

90122-56-8 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

6-(5-hydroxypentyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C11H18O2/c12-9-5-1-2-6-10-7-3-4-8-11(10)13/h4,8,10,12H,1-3,5-7,9H2 |

InChI Key |

FPGNVCIALHKCJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C=C1)CCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-enone with a suitable hydroxypentyl precursor under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing high-throughput on-column reaction gas chromatography to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond in the cyclohexenone ring can be reduced to form cyclohexanone derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of cyclohexanone derivatives.

Substitution: Formation of various substituted cyclohexenone derivatives.

Scientific Research Applications

6-(5-Hydroxypentyl)cyclohex-2-EN-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Hydrophilicity: The 5-hydroxypentyl group enhances water solubility compared to non-polar substituents (e.g., isopropyl or methyl groups) .

- Biological Activity: Indole-substituted analogs (e.g., compound 6-43 in ) exhibit anticancer properties, suggesting that electron-rich aromatic substituents may enhance bioactivity .

- Synthetic Flexibility: The cyclohexenone core allows regioselective modifications. For example, demonstrates the use of lithium diisopropylamide (LDA) to generate hydroxymethyl-furan hybrids, while highlights iron(III) chelation by hydroxypentyl-substituted pyranones .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Compounds

Notable Trends:

- C=O Stretching: Cyclohexenone’s ketone group typically absorbs at 1680–1710 cm⁻¹ in IR, consistent across analogs .

- Hydroxyl Signals : The 5-hydroxypentyl group’s OH peak (~3300 cm⁻¹ in IR) may overlap with other hydroxyl or NH signals in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.